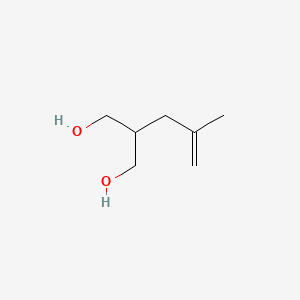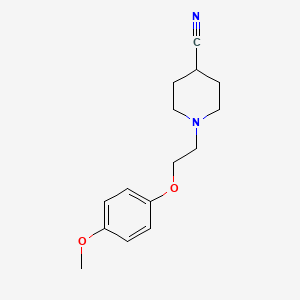
6-Amino-4-bromo-2-methylbenzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-bromo-2-methylbenzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromo-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and methylated precursors. Common synthetic routes include:
Cyclization with Aldehydes/Ketones: Using 2-aminophenol and brominated methyl ketones under acidic or basic conditions.
Cyclization with Acids/Alcohols: Employing brominated methyl acids or alcohols in the presence of dehydrating agents.
Catalysts: Metal catalysts, nanocatalysts, and ionic liquid catalysts are often used to enhance the reaction efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-4-bromo-2-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
6-Amino-4-bromo-2-methylbenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-Amino-4-bromo-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
2-Methylbenzoxazole: Lacks the bromine and amino groups, resulting in different chemical and biological properties.
4-Bromo-2-methylbenzoxazole: Similar structure but lacks the amino group, affecting its reactivity and applications.
6-Amino-2-methylbenzoxazole: Lacks the bromine group, leading to different substitution reactions and biological activities.
Uniqueness: 6-Amino-4-bromo-2-methylbenzoxazole is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
4-bromo-2-methyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |
Clé InChI |
FORXBARBLYWRMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C=C(C=C2Br)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[4.5]dec-8-yl-methanol](/img/structure/B8546163.png)

![[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B8546191.png)




